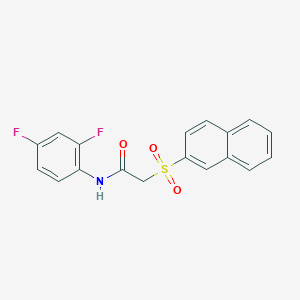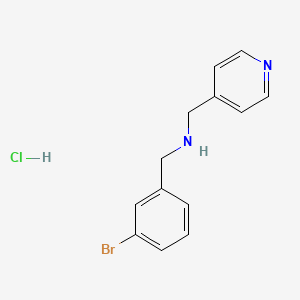![molecular formula C19H20Cl2N2O2 B4176842 3-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B4176842.png)
3-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide
Übersicht
Beschreibung
3-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide is a chemical compound with a molecular formula of C20H21Cl2N2O2. It is commonly known as ML167, and it has been widely used in scientific research for its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of ML167 involves its ability to inhibit the activity of MALT1, which is a protease that plays a critical role in the regulation of immune responses and the development of cancer cells. ML167 binds to the active site of MALT1 and prevents its proteolytic activity, thereby inhibiting the downstream signaling pathways that are involved in the development of cancer. In addition, ML167 has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. ML167 binds to the amyloid beta peptides and prevents their aggregation, thereby reducing their toxicity to neurons.
Biochemical and Physiological Effects:
ML167 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of MALT1, which is a protease that plays a critical role in the regulation of immune responses and the development of cancer cells. ML167 has also been found to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. In addition, ML167 has been shown to protect dopamine neurons from degeneration, which is a hallmark of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ML167 in lab experiments is its high potency and specificity. ML167 has been shown to be a highly potent inhibitor of MALT1 and amyloid beta peptide aggregation, and it has been found to have a high degree of specificity for its target proteins. However, one of the limitations of using ML167 in lab experiments is its potential for off-target effects. ML167 has been found to have some off-target effects on other proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on ML167. One area of research could be to investigate its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Another area of research could be to develop more potent and specific inhibitors of MALT1 and amyloid beta peptide aggregation, which could have even greater therapeutic potential. Additionally, further research could be done to investigate the potential off-target effects of ML167 and to develop strategies to minimize these effects. Overall, ML167 is a promising compound with many potential applications in scientific research and therapeutic development.
Wissenschaftliche Forschungsanwendungen
ML167 has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of the protein MALT1, which is involved in the regulation of immune responses and the development of cancer cells. ML167 has also been found to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. In addition, ML167 has been shown to protect dopamine neurons from degeneration, which is a hallmark of Parkinson's disease.
Eigenschaften
IUPAC Name |
3-chloro-N-(3-chloro-2-piperidin-1-ylphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-25-17-9-8-13(12-15(17)21)19(24)22-16-7-5-6-14(20)18(16)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHIYCUXWDPOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[3-chloro-2-(piperidin-1-yl)phenyl]-4-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-8'-ethoxy-3,4',4',6'-tetramethyl-2'-oxo-1-phenyl-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4176763.png)
![2-{[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4176776.png)
![N~1~-(2-chlorobenzyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide](/img/structure/B4176781.png)
![N-cyclohexyl-2-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4176788.png)
![N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methoxybenzamide](/img/structure/B4176795.png)
![N-benzyl-4-(1-methyl-2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4176809.png)
![8-methyl-3-{[2-(4-morpholinyl)ethyl]thio}-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4176812.png)
![2-cyclohexyl-N-(4-methyl-1-phthalazinyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B4176816.png)
![N-[4-acetyl-5-methyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide](/img/structure/B4176822.png)
![4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4176826.png)
![1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4176834.png)


![5-(3-bromophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4176881.png)